Sulfate vs. Glucuronide Metabolic Partitioning
rac Formoterol O-Sulfate is formed via a minor sulfate conjugation pathway that accounts for a small fraction of total formoterol metabolites, contrasting sharply with the dominant glucuronidation pathway that produces the phenol glucuronide (FG1) as the main urinary metabolite. In the definitive human mass balance study by Rosenborg et al., mean recovery of all unidentified metabolites—within which the formoterol sulfate conjugate (FS) is classified—was 7.0% of the administered dose in urine and 2.0% in feces, whereas the phenol glucuronide of formoterol was explicitly identified as the main metabolite in urine [1]. The FDA prescribing information corroborates that sulfate conjugation of formoterol and deformylation followed by sulfate conjugation are minor pathways, with the most prominent pathway being direct conjugation at the phenolic hydroxyl group (glucuronidation) [2]. DrugBank further classifies the formoterol sulfate conjugate as not a major circulating metabolite [3]. This quantitative metabolic partitioning establishes that the sulfate conjugate represents a low-abundance yet structurally distinct analyte requiring dedicated analytical standards.
| Evidence Dimension | Percentage of administered dose excreted in urine as metabolite class |
|---|---|
| Target Compound Data | Formoterol sulfate conjugate (FS) plus other unidentified metabolites: 7.0% in urine |
| Comparator Or Baseline | Formoterol phenol glucuronide (FG1): identified as the main metabolite in urine (quantified as a dominant fraction of the 62% urinary radioactivity recovery); glucuronide metabolites: 25–40% of urinary excretion (Mazzarino et al., 2013) |
| Quantified Difference | At least ~3–6-fold lower abundance for the entire unidentified metabolite pool (which includes FS) compared to glucuronide metabolites alone; the sulfate conjugate itself is a sub-fraction of the 7.0% unidentified pool |
| Conditions | Six healthy men (age 40–63 years), simultaneous oral (mean 88.6 nmol) plus i.v. (mean 38.2 nmol) tritium-labeled formoterol, urine collected for ≥4 days, LC-ESI-MS and radiodetection (Rosenborg et al., 1999) |
Why This Matters
Procurement of rac Formoterol O-Sulfate as a discrete reference standard is essential because its minor abundance means it cannot be reliably quantified using calibrators designed for the dominant glucuronide or parent drug, which differ in both concentration range and matrix interference profile.
- [1] Rosenborg J, Larsson P, Tegnér K, Hallström G. Mass balance and metabolism of [(3)H]Formoterol in healthy men after combined i.v. and oral administration-mimicking inhalation. Drug Metab Dispos. 1999 Oct;27(10):1104-16. PMID: 10497135. View Source
- [2] FDA Prescribing Information: Foradil® (formoterol fumarate inhalation powder). Section 12.3 Pharmacokinetics – Metabolism. View Source
- [3] DrugBank. Formoterol (DB00983). Reaction: sulfate conjugation – major circulating metabolite? No. View Source
